molecular formula C19H21Cl2N5O3S B2921641 Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate CAS No. 477867-35-9

Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate

Cat. No.: B2921641
CAS No.: 477867-35-9
M. Wt: 470.37
InChI Key: DWSLNMVQVRTESU-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate is a useful research compound. Its molecular formula is C19H21Cl2N5O3S and its molecular weight is 470.37. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

Research has explored the synthesis and biological evaluation of compounds related to Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate for their potential as anticancer agents. For instance, derivatives of pyridazinones have been examined for their effects on the proliferation of cultured L1210 cells and survival rates in mice bearing P388 leukemia, showcasing their promise in cancer treatment strategies (Temple et al., 1983).

Synthesis and Chemical Characterization

The compound's impurity profile and its derivatives have been characterized to ensure the quality and efficacy of pharmaceutical preparations. Studies employing techniques like liquid chromatography-mass spectrometry (LC-MS) have been pivotal in identifying and characterizing byproducts and impurities in the synthesis process, which is crucial for the development of safe and effective drugs (Thomasberger et al., 1999).

Vasodilation Properties

Another line of research has focused on the synthesis of new 3-pyridinecarboxylates derived from this compound with potential vasodilation properties. Such compounds have been screened for their ability to induce vasodilation using isolated thoracic aortic rings from rats, indicating potential applications in cardiovascular disorders (Girgis et al., 2008).

Novel Synthetic Pathways and Derivatives

The compound also serves as a precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. These include the development of novel pyridazinone derivatives, showcasing the versatility of this compound in synthesizing structurally diverse and biologically active molecules (Gray et al., 1976).

Antimicrobial and Antioxidant Activities

Research into the synthesis of new derivatives and their subsequent evaluation for antimicrobial and antioxidant activities reveals the compound's potential in developing new antimicrobial agents. These studies highlight the compound's role in combating microbial infections and its potential in addressing oxidative stress-related conditions (Flefel et al., 2018).

Properties

IUPAC Name

ethyl 2-[[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazine-1-carbothioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O3S/c1-2-29-16(27)12-22-19(30)25-8-6-24(7-9-25)15-11-23-26(18(28)17(15)21)14-5-3-4-13(20)10-14/h3-5,10-11H,2,6-9,12H2,1H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSLNMVQVRTESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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